1-Propenyl magnesium bromide

Catalog No.
S1508286
CAS No.
14092-04-7
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propenyl magnesium bromide

CAS Number

14092-04-7

Product Name

1-Propenyl magnesium bromide

IUPAC Name

magnesium;prop-1-ene;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1

InChI Key

WQMNNHNWITXOAH-UHFFFAOYSA-M

SMILES

CC=[CH-].[Mg+2].[Br-]

Canonical SMILES

CC=[CH-].[Mg+2].[Br-]

The significance of 1-Propenylmagnesium bromide lies in its ability to introduce a three-carbon allyl group (CH2CH=CH2) into organic molecules. This versatility allows for the synthesis of various complex organic compounds, including pharmaceuticals, natural products, and advanced materials [].


Molecular Structure Analysis

1-Propenylmagnesium bromide features a central magnesium (Mg) atom bonded to a bromine (Br) atom and a propenyl group (CH2CH=CH2). The Mg-Br bond is ionic, with Mg bearing a positive charge and Br a negative charge. The carbon-carbon double bond within the propenyl group contributes to the overall reactivity of the molecule.

Here are some key features of the molecular structure:

  • sp2-hybridized carbon in the double bond: This sp2 hybridization allows for efficient orbital overlap with electrophilic reaction partners.
  • Allylic system: The presence of a double bond adjacent to a single bond creates an allylic system, which can participate in various reaction mechanisms.

Chemical Reactions Analysis

1-Propenylmagnesium bromide is primarily used as a nucleophile in organic synthesis. Here are some relevant reactions:

  • Reaction with carbonyl compounds: This is the most common application of 1-Propenylmagnesium bromide. It reacts with aldehydes and ketones to form allylic alcohols after hydrolysis [].
CH3CH=CHMgBr + RCHO -> CH3CH=CHCH(OH)R (R = H, alkyl, aryl)
  • Addition to unsaturated carbon-carbon bonds

    1-Propenylmagnesium bromide can add to the double or triple bonds of alkenes and alkynes, forming various addition products.

  • Hydrolysis

    Exposure to water or protic solvents quenches the Grignard reagent, generating propene and magnesium hydroxide.

CH3CH=CHMgBr + H2O -> CH3CH=CH2 + Mg(OH)Br

Physical And Chemical Properties Analysis

  • Appearance: Colorless solution in THF [].
  • Melting point: Not applicable for solutions.
  • Boiling point: Boiling point of THF solvent is 64 °C [].
  • Solubility: Soluble in THF, immiscible with water [].
  • Stability: Air and moisture sensitive, decomposes upon exposure [].

1-Propenylmagnesium bromide is a flammable and reactive compound. It should be handled with proper care under an inert atmosphere using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

  • Flammability: Solutions in organic solvents are flammable and can ignite upon contact with sparks or open flames.
  • Reactivity: Reacts violently with water and protic solvents, releasing flammable propene gas.
  • Toxicity: Limited data available on specific toxicity, but it is likely to be irritating to skin and eyes.

Applications in Carbon-Carbon Bond Formation

One of the primary applications of 1-propenylmagnesium bromide lies in forming carbon-carbon bonds. Its nucleophilic carbon readily reacts with various carbonyls (aldehydes, ketones, esters, and amides) through addition reactions, leading to the formation of new C-C bonds and alcohols with an extended carbon chain.

For instance, it reacts with methyl 4-ethoxybenzoate to produce 1-(4-ethoxy-phenyl)-3-methyl-hex-4-en-1-one, a valuable intermediate in organic synthesis.

Synthesis of Allenes

Another crucial application involves the generation of allenes, a class of molecules with a central carbon atom bonded to two double bonds. 1-Propenylmagnesium bromide serves as a precursor for these unique structures by reacting with titanocene alkenylidene intermediates. This reaction scheme allows for the synthesis of diversely substituted allenes, finding applications in various areas of organic chemistry.

Synthesis of Heterocyclic Compounds

The versatile nature of 1-propenylmagnesium bromide extends to the synthesis of heterocyclic compounds, which contain atoms other than carbon in their rings. It can react with various starting materials like chromones, leading to the formation of 2-(propen-1-yl)chroman-4-ones, a class of heterocyclic compounds with potential biological and pharmacological activities.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15
Newton et al. Pseudopterosin synthesis from a chiral cross-conjugated hydrocarbon through a series of cycloadditions. Nature Chemistry, doi: 10.1038/nchem.2112, published online 17 November 2014 http://www.nature.com/nchem

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